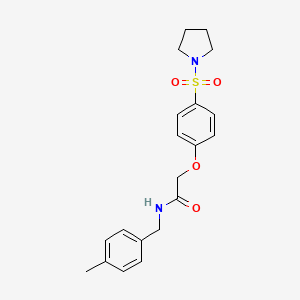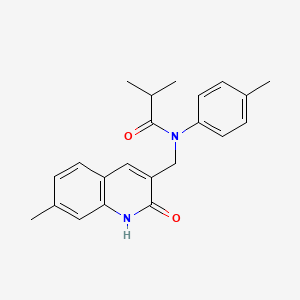
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound has been synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are significant. This compound has been found to exhibit significant antimicrobial, antifungal, anti-inflammatory, and analgesic properties. Additionally, this compound has been found to exhibit significant antioxidant properties, making it a potential candidate for the development of new antioxidant agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide in lab experiments are significant. This compound is relatively easy to synthesize and can be obtained in high yields and purity. Additionally, this compound exhibits significant biochemical and physiological effects, making it a potential candidate for a wide range of scientific studies.
The limitations of using this compound in lab experiments are also significant. One of the main limitations is that the mechanism of action of this compound is not fully understood. Additionally, this compound may exhibit different effects in different organisms, making it difficult to extrapolate results from one study to another.
Direcciones Futuras
There are many potential future directions for research on 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Another potential direction is the development of new pain relievers based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has been achieved using various methods. One of the most common methods involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with butanoyl chloride and 3-methoxypropylamine. This method yields a pure product with a high yield and purity.
Aplicaciones Científicas De Investigación
The potential applications of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide in scientific research are vast. This compound has been found to exhibit significant antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relievers.
Propiedades
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-22-12-4-11-18-15(21)5-3-6-16-19-17(20-24-16)13-7-9-14(23-2)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFYTMSLNQWFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)


![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)






![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)
